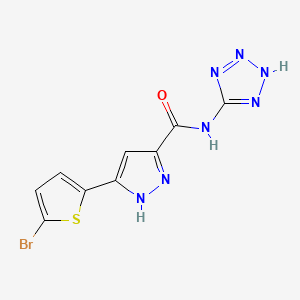![molecular formula C21H19N3O2 B12165736 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12165736.png)
2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines elements of beta-carboline and isoindoline, making it an interesting subject for chemical and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method involves the condensation of 1,3,4,9-tetrahydro-2H-beta-carboline with an appropriate aldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction can produce different hydro derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
Medicine: Research explores its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It finds applications in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds share some structural similarities and are known for their therapeutic activities.
1H-Carbazole, 2,3,4,9-tetrahydro-: This compound has a similar core structure and is used in various chemical and biological studies.
Uniqueness
2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one stands out due to its unique combination of beta-carboline and isoindoline structures. This duality provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H19N3O2 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C21H19N3O2/c25-20(13-24-11-14-5-1-2-6-15(14)21(24)26)23-10-9-17-16-7-3-4-8-18(16)22-19(17)12-23/h1-8,22H,9-13H2 |
InChI-Schlüssel |
RPSMSGPCXZNDAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CN4CC5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12165653.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B12165654.png)
![N'-[(Z)-(4-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12165657.png)



![2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-phenylacetamide](/img/structure/B12165677.png)
![2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B12165679.png)
![N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B12165685.png)

![3-(1H-indol-3-yl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}propanamide](/img/structure/B12165693.png)
![(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12165699.png)
![4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12165704.png)
![(2Z)-3-[5-(2,5-dichlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-[(4-methylph enyl)carbonylamino]prop-2-enamide](/img/structure/B12165714.png)
